5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide
Description
5-(Benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a synthetic dihydropyridine derivative characterized by a benzyloxy group at position 5, a methyl group at position 1, and a pyridin-4-ylmethyl-substituted carboxamide at position 2. This compound belongs to the 1,4-dihydropyridine (DHP) class, which is widely studied for pharmacological applications, particularly in cardiovascular therapeutics (e.g., calcium channel modulation) . The pyridinylmethyl moiety on the amide nitrogen may contribute to improved solubility and target selectivity compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-13-19(26-14-16-5-3-2-4-6-16)18(24)11-17(23)20(25)22-12-15-7-9-21-10-8-15/h2-11,13H,12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZRYCCOQJDXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=NC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a benzyloxy-substituted aldehyde with a pyridinylmethylamine in the presence of a suitable catalyst. This is followed by cyclization and oxidation steps to form the dihydropyridine ring and introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxyl-substituted compounds.
Scientific Research Applications
5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a calcium channel blocker.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound may also interact with other cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Research Findings and Implications
Benzyloxy Group : Present in all listed compounds, this group likely improves membrane permeability and metabolic stability due to its lipophilic nature. Its electron-donating properties may also stabilize the DHP ring .
Carboxamide vs. Carboxylic Acid: The target compound’s carboxamide group (vs.
Pyridinylmethyl vs. Methoxyphenyl Substituents : The pyridin-4-ylmethyl group in the target compound may offer stronger hydrogen-bonding interactions with biological targets compared to the 2-methoxyphenyl group in AZ331/AZ257, possibly improving selectivity .
Thioether and Halogen Modifications : AZ257’s bromophenyl-thioether moiety could enhance halogen bonding and oxidative stability, traits absent in the target compound but relevant for prolonged drug action .
Biological Activity
5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention due to its potential biological activities. This article synthesizes various research findings related to its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of 349.4 g/mol. The structure features a dihydropyridine core substituted with a benzyloxy group and a pyridinylmethyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1021222-34-3 |
Anticancer Activity
Research indicates that derivatives of dihydropyridines exhibit significant anticancer properties. In particular, the compound has shown promising inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as the PI3K pathway. For instance, studies have demonstrated that related compounds in this class exhibit IC50 values in the micromolar range against cancer cells, suggesting potent anti-proliferative effects .
Enzyme Inhibition
The compound has been evaluated for its effect on several kinases, including DYRK1A and CDK5. Inhibitory assays have shown that it can effectively inhibit these kinases, which are critical in various cellular processes including cell cycle regulation and apoptosis .
Antioxidant Properties
In addition to its anticancer effects, this compound has also been studied for its antioxidant capabilities. Compounds within this chemical family have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
Study on Anticancer Efficacy
In a study focusing on the anticancer efficacy of related dihydropyridine compounds, researchers synthesized various analogs and assessed their activity against human cancer cell lines. Among them, specific derivatives exhibited IC50 values as low as 0.091 μM against PI3Kα, highlighting the potential of these compounds as lead candidates for cancer therapy .
Enzyme Activity Assays
Another investigation involved enzyme inhibition assays where the compound was tested against DYRK1A and CDK5. The results indicated that it effectively inhibited these kinases at low concentrations, suggesting that it may serve as a therapeutic agent in diseases characterized by dysregulated kinase activity .
Q & A
Q. How can advanced spectroscopic techniques elucidate tautomeric forms in solution?
- Methodological Answer :
- VT-NMR (Variable Temperature NMR) : Detect equilibrium shifts between keto-enol tautomers .
- IR spectroscopy : Monitor carbonyl stretching frequencies to confirm dominant tautomers .
- DFT calculations : Predict tautomer stability in different solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
